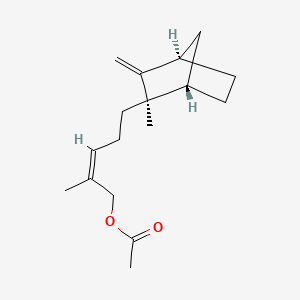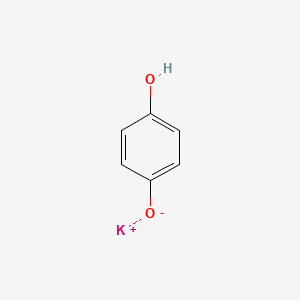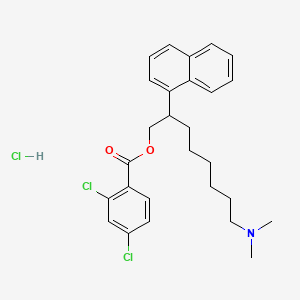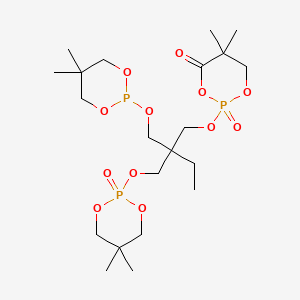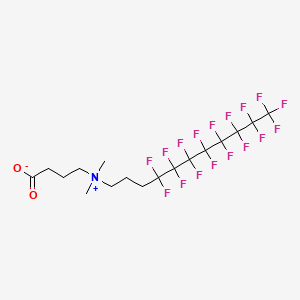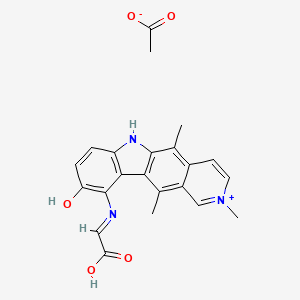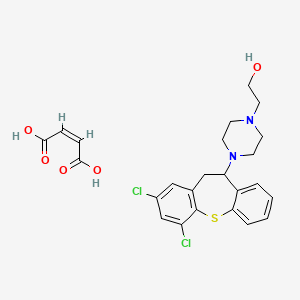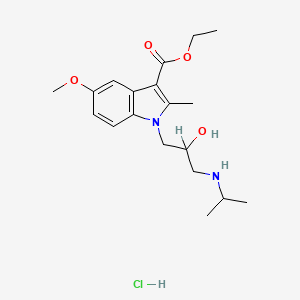
S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate is an organothianthrenium salt, a class of compounds characterized by the presence of a positively charged sulfur atom and a neutral sulfur atom. These compounds have garnered significant interest due to their unique structural characteristics and chemical behaviors, making them valuable precursors for various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate typically involves the thianthrenation strategy, which selectively transforms C–H, C–O, and other chemical bonds into organothianthrenium salts. This process is carried out under mild conditions and can be applied to a wide range of substrates, including arenes, alkenes, alkanes, alcohols, and amines .
Industrial Production Methods
Industrial production methods for organothianthrenium salts, including this compound, often involve the use of photoredox catalysis. This method allows for the generation of non-stabilized alkyl radicals from sulfonium salts, which can then be used in various transformations, such as alkylation, alkenylation, and alkynylation .
化学反応の分析
Types of Reactions
S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate undergoes a variety of chemical reactions, including:
Oxidation: The compound can participate in oxidative transformations, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include N,N-diisopropylethylamine (DIPEA) as a base, and various nucleophiles such as thiophenols and amines . These reactions are typically carried out under mild conditions, often in the presence of visible light or transition metal catalysts .
Major Products
The major products formed from reactions involving this compound include thioethers, amines, and other functionalized organic compounds .
科学的研究の応用
S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate involves the formation of a thianthrenium radical cation through photoredox catalysis. This radical cation can then interact with various substrates to generate aryl radicals, which can participate in a wide range of chemical transformations . The molecular targets and pathways involved in these reactions include C–H and C–O bond activation, leading to the formation of new C–C and C–X bonds .
類似化合物との比較
Similar Compounds
Similar compounds to S-(4-Thiophenoxyphenyl)thianthrenium hexafluorophosphate include other organothianthrenium salts, such as:
S-(alkyl)thianthrenium salts: These compounds are used in the generation of non-stabilized alkyl radicals for various synthetic applications.
Vinyl thianthrenium salts: These salts are used in reductive cross-coupling reactions with alkyl iodides to form new C–C bonds.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical transformations under mild conditions, making it a versatile tool for organic synthesis. Its unique structural characteristics and chemical behaviors also make it an attractive precursor for the synthesis of complex organic molecules .
特性
CAS番号 |
101200-63-9 |
|---|---|
分子式 |
C24H17F6PS3 |
分子量 |
546.6 g/mol |
IUPAC名 |
5-(4-phenylsulfanylphenyl)thianthren-5-ium;hexafluorophosphate |
InChI |
InChI=1S/C24H17S3.F6P/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)27-23-12-6-4-10-21(23)26-22-11-5-7-13-24(22)27;1-7(2,3,4,5)6/h1-17H;/q+1;-1 |
InChIキー |
JWFRZDUMQXJECR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+]3C4=CC=CC=C4SC5=CC=CC=C53.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




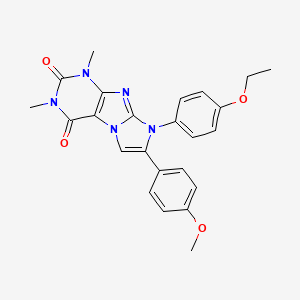
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
